![molecular formula C16H22N4O2S B5785431 N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. PAC-1 has been found to induce apoptosis, or programmed cell death, in cancer cells and has shown promising results in preclinical studies.
Wirkmechanismus
PAC-1 induces apoptosis in cancer cells by targeting procaspase-3, an inactive precursor to caspase-3, which is a key enzyme in the apoptotic pathway. PAC-1 binds to procaspase-3 and induces a conformational change, which activates the enzyme and initiates the apoptotic pathway. This mechanism of action is unique compared to other apoptosis-inducing agents, making PAC-1 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safe cancer treatment. Additionally, PAC-1 has been found to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells without affecting normal cells, making it a potentially safe and effective cancer treatment. However, PAC-1 has limitations in terms of its bioavailability and stability, which can affect its efficacy in vivo. Additionally, further studies are needed to optimize the dosing and delivery of PAC-1 for clinical use.
Zukünftige Richtungen
There are several future directions for PAC-1 research. One direction is to optimize the dosing and delivery of PAC-1 for clinical use. Another direction is to further investigate the potential therapeutic applications of PAC-1 in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential interactions with other cancer treatments. Overall, PAC-1 shows great potential as a novel cancer treatment and warrants further investigation.
Synthesemethoden
The synthesis of PAC-1 involves a multi-step process. The first step is the synthesis of 4-propionyl-1-piperazinecarboxylic acid, which is then reacted with 2-chloro-N-(4-nitrophenyl)acetamide to form 2-(4-propionyl-1-piperazinyl)acetamide-4-nitrophenyl ester. This intermediate is then reduced with tin(II) chloride to form 2-(4-propionyl-1-piperazinyl)acetamide-4-aminophenyl ester, which is then reacted with carbon disulfide and sodium hydroxide to form PAC-1.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, PAC-1 has been found to induce apoptosis in a variety of cancer cells, including breast, lung, and colon cancer cells. PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, PAC-1 has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-15(22)20-10-8-19(9-11-20)14-7-5-4-6-13(14)18-16(23)17-12(2)21/h4-7H,3,8-11H2,1-2H3,(H2,17,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPMLWHSUYREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)
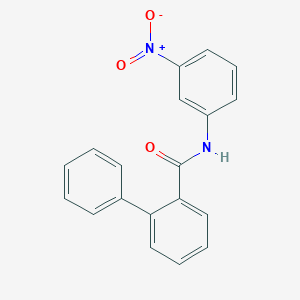

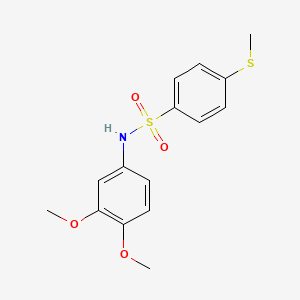
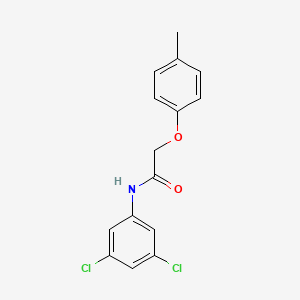
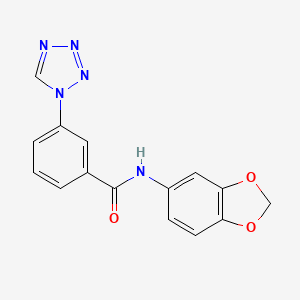
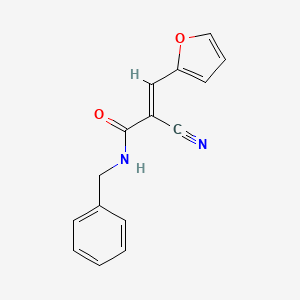


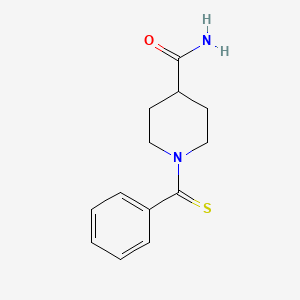
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)

![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)